molecular formula C21H14N2OS2 B2632725 2-(Methylsulfanyl)-4-(2-naphthyloxy)[1]benzothieno[3,2-d]pyrimidine CAS No. 478030-06-7

2-(Methylsulfanyl)-4-(2-naphthyloxy)[1]benzothieno[3,2-d]pyrimidine

Cat. No.: B2632725
CAS No.: 478030-06-7
M. Wt: 374.48
InChI Key: JHSLUMGKQXIHIC-UHFFFAOYSA-N
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Description

2-(Methylsulfanyl)-4-(2-naphthyloxy)1benzothieno[3,2-d]pyrimidine is a complex organic compound that belongs to the class of benzothiophene derivatives. These compounds are known for their diverse applications in organic electronics, pharmaceuticals, and materials science due to their unique structural and electronic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylsulfanyl)-4-(2-naphthyloxy)1benzothieno[3,2-d]pyrimidine typically involves multi-step organic reactions. One common route includes the initial formation of the benzothiophene core, followed by the introduction of the pyrimidine ring and subsequent functionalization with methylsulfanyl and naphthyloxy groups. Key steps may involve:

    Cyclization reactions: to form the benzothiophene core.

    Nucleophilic substitution: to introduce the pyrimidine ring.

    Functional group transformations: to attach the methylsulfanyl and naphthyloxy groups.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-(Methylsulfanyl)-4-(2-naphthyloxy)1benzothieno[3,2-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: Conversion of the methylsulfanyl group to sulfoxide or sulfone.

    Reduction: Reduction of the pyrimidine ring or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenation using bromine or chlorine, followed by substitution with nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(Methylsulfanyl)-4-(2-naphthyloxy)1benzothieno[3,2-d]pyrimidine involves its interaction with specific molecular targets and pathways. In organic electronics, its high electron mobility and stability contribute to its effectiveness in OFETs and OPVs. In pharmaceuticals, the compound’s ability to interact with biological targets, such as enzymes or receptors, underlies its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 1Benzothieno3,2-bbenzothiophene (BTBT) : Known for its high mobility in OFETs .
  • 2,7-Dioctyl 1benzothieno3,2-bbenzothiophene (C8-BTBT) : Exhibits excellent thermal and electronic properties .

Uniqueness

2-(Methylsulfanyl)-4-(2-naphthyloxy)1benzothieno[3,2-d]pyrimidine stands out due to its unique combination of functional groups, which impart distinct electronic and chemical properties. This makes it a versatile compound for various applications in organic electronics, pharmaceuticals, and materials science.

Properties

IUPAC Name

2-methylsulfanyl-4-naphthalen-2-yloxy-[1]benzothiolo[3,2-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14N2OS2/c1-25-21-22-18-16-8-4-5-9-17(16)26-19(18)20(23-21)24-15-11-10-13-6-2-3-7-14(13)12-15/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHSLUMGKQXIHIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(C(=N1)OC3=CC4=CC=CC=C4C=C3)SC5=CC=CC=C52
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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